N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
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Overview
Description
N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10718492 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation and Binding Properties
Novel cyclodextrin dimers linked with sulfur-containing linkers, including thiophene derivatives, have been synthesized to study their guest binding properties. These dimers demonstrate an intramolecular inclusion of the linker moiety to the cyclodextrin cavity, affecting the complexation of guest molecules. Such findings suggest potential applications in creating host-guest systems for chemical sensing or molecular recognition (Yamamura et al., 1999).
Antiviral Activity
Thiophene derivatives have been shown to possess significant antiviral activity. A study describes the synthesis of thiazole C-nucleosides from glycosyl cyanides and liquid hydrogen sulfide, demonstrating in vitro activity against various viruses. This highlights the potential of thiophene derivatives in developing new antiviral drugs (Srivastava et al., 1977).
Antimicrobial Activity
Research on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reveals interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds, incorporating sulfur moieties, demonstrate the importance of thiophene derivatives in designing new antimicrobials (Ghorab et al., 2017).
Mechanochemical Synthesis
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including those related to anti-diabetic drugs, underscores the utility of thiophene derivatives in pharmaceutical manufacturing. This method offers a green alternative to traditional synthesis, reducing the need for solvents and potentially hazardous chemicals (Tan et al., 2014).
Catalysis and Organic Synthesis
Thiophene derivatives are used in catalyst-controlled chemoselective cyclizations, demonstrating their role in complex organic syntheses. The selective achievement of all-alkene [2 + 2 + 2] and [2 + 2] cyclizations highlights their potential in designing versatile synthetic routes for organic compounds (Wei et al., 2019).
Fluorescent Probing and Sensing
The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols showcases the application of thiophene derivatives in chemical sensing. Such probes offer high selectivity and sensitivity, important for environmental and biological sciences (Wang et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-cycloheptyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-16(2)21(18,19)12-9-13(20-10-12)14(17)15-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNYBLPGYDGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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